molecular formula C11H10N2O4S2 B5570838 4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide

4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide

Cat. No.: B5570838
M. Wt: 298.3 g/mol
InChI Key: WAPHCTNWHFCOPH-UHFFFAOYSA-N
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Description

4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C11H10N2O4S2 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.00819915 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Polymeric Materials

Synthesis and Characterization of Thermally Stable Polymers

Research has explored the synthesis of novel polyimides using diamines with built-in sulfone, ether, and amide structures, leading to the creation of poly(sulfone ether amide imide)s with exceptional thermal stability. These materials are characterized by their robustness and are suitable for applications requiring high thermal resistance Mehdipour‐Ataei et al., 2004.

Biochemical Applications

Investigation of Fluorescence Binding with Proteins

The fluorescence binding properties of certain derivatives to bovine serum albumin (BSA) were studied, providing insights into the interaction mechanisms between small molecules and proteins. This research is crucial for understanding drug-protein interactions and the design of fluorescent probes for biochemical studies Meng et al., 2012.

Carbonic Anhydrase Inhibition for Therapeutic Applications

A general approach for preparing water-soluble sulfonamides, incorporating polyamino-polycarboxylate tails, showed significant inhibition against carbonic anhydrase isozymes. These findings are instrumental in developing new antiglaucoma drugs, demonstrating the compound's potential in therapeutic applications Scozzafava et al., 2002.

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, future studies might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

4-[(3-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S2/c12-11(15)10-5-9(6-18-10)19(16,17)13-7-2-1-3-8(14)4-7/h1-6,13-14H,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPHCTNWHFCOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.